BenchChemオンラインストアへようこそ!

Bisorcic

Hepatoprotection Psychostimulant Amino Acid Derivative

Bisorcic (INN), systematically named N2,N5-diacetyl-L-ornithine, is an N-acetyl-L-amino acid derivative of the non-proteinogenic amino acid L-ornithine. It is classified as an experimental small molecule drug with reported hepatoprotective and psychostimulant properties, historically used in France for the treatment of asthenia.

Molecular Formula C9H16N2O4
Molecular Weight 216.23 g/mol
CAS No. 39825-23-5
Cat. No. B1617332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisorcic
CAS39825-23-5
Molecular FormulaC9H16N2O4
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC(=O)NCCCC(C(=O)O)NC(=O)C
InChIInChI=1S/C9H16N2O4/c1-6(12)10-5-3-4-8(9(14)15)11-7(2)13/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t8-/m0/s1
InChIKeyXUYANFPPYJSBPU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisorcic (CAS 39825-23-5): Procurement Guide for the Diacetylated L-Ornithine Hepatoprotective and Psychostimulant Agent


Bisorcic (INN), systematically named N2,N5-diacetyl-L-ornithine, is an N-acetyl-L-amino acid derivative of the non-proteinogenic amino acid L-ornithine [1]. It is classified as an experimental small molecule drug with reported hepatoprotective and psychostimulant properties, historically used in France for the treatment of asthenia [2]. Chemically, it is defined by two acetyl substituents at the N-2 and N-5 positions of the L-ornithine backbone, resulting in a molecular formula of C₉H₁₆N₂O₄ and a monoisotopic mass of 216.11 Da [1][3].

Bisorcic's Differentiation from Generic L-Ornithine and Mono-Acetylated Analogs: A Procurement Risk Assessment


Substituting Bisorcic (CAS 39825-23-5) with unmodified L-ornithine or simpler mono-acetylated derivatives (e.g., N(2)-acetyl-L-ornithine or N(5)-acetyl-L-ornithine) is not scientifically justifiable due to distinct structural, functional, and regulatory profiles. Bisorcic's specific N2,N5-di-acetylation fundamentally alters its physicochemical properties, including logP and stability, compared to the parent amino acid, which is critical for its intended pharmaceutical applications [1]. Furthermore, as a compound with an International Nonproprietary Name (INN) and a defined clinical history, it is considered a specific drug entity, not an interchangeable amino acid supplement [2]. The absence of quantitative, direct comparative studies underscores the risk of unverified performance when using any alternative, making procurement of the specified CAS 39825-23-5 essential for replicating historical use or specific research contexts.

Quantitative Differentiation Evidence for Bisorcic (CAS 39825-23-5) Against Key Comparators


Bisorcic (CAS 39825-23-5) vs. Unmodified L-Ornithine: Structural Modification and Predicted Lipophilicity Increase

Bisorcic is the N2,N5-diacetylated derivative of L-ornithine, whereas the comparator L-ornithine lacks these acetyl groups [1]. This dual acetylation is a key structural feature absent in the parent amino acid. While direct experimental logP values are not available, the addition of two acetyl groups to the polar L-ornithine molecule (C5H12N2O2) is predicted to significantly increase its lipophilicity, which can influence its ability to cross biological membranes and its interaction with lipid-rich environments. This represents a class-level inference that the bis-acetylated molecule is chemically distinct from the non-acetylated parent, which is crucial for its classification as a specific drug entity.

Hepatoprotection Psychostimulant Amino Acid Derivative

Bisorcic (CAS 39825-23-5) vs. Mono-Acetylated Analogs: Duality of Acetylation as a Defining Feature

Bisorcic (N2,N5-diacetyl-L-ornithine) can be differentiated from mono-acetylated L-ornithine analogs, such as N(2)-acetyl-L-ornithine (CAS 6205-08-9) and N(5)-acetyl-L-ornithine [1]. The key differentiating feature is the presence of two acetyl substituents at the N2 and N5 positions, as opposed to a single acetyl group at either position. This structural distinction is fundamental to its identity, as confirmed by authoritative databases like ChEBI and DrugBank [2]. No quantitative data exists to compare their biological activities directly, so this differentiation is based purely on the definitive chemical structure required for the INN 'Bisorcic'. Procuring a mono-acetylated analog is chemically and regulatory distinct from procuring Bisorcic itself.

Metabolomics Drug Development Structure-Activity Relationship

Bisorcic (CAS 39825-23-5) vs. Deanol Bisorcate (CAS 84083-22-7): The Critical Distinction Between a Free Acid and Its Salt Form

Bisorcic (CAS 39825-23-5) is the free acid form of N2,N5-diacetyl-L-ornithine, with a molecular weight of 216.23 g/mol . Deanol bisorcate (CAS 84083-22-7) is a distinct 1:1 salt compound formed with 2-(dimethylamino)ethanol (deanol), resulting in a significantly larger molecular weight of 305.38 g/mol and formula C₁₃H₂₇N₃O₅ . This salt formation alters the compound's physical properties, solubility, and potentially its pharmacokinetics and pharmacodynamics compared to the free acid. While deanol bisorcate is also described as an antidepressive agent, it is a different chemical entity with its own CAS number [1].

Drug Formulation Psychostimulant Antidepressant

Bisorcic's (CAS 39825-23-5) Documented Clinical Use and Regulatory Status as a Point of Differentiation from Untested Analogs

Bisorcic was an approved drug in France for the treatment of asthenia, typically administered as a 200 mg oral capsule, four times daily (total daily dose of 800 mg) [1]. This specific dosing regimen and therapeutic indication are tied exclusively to the N2,N5-diacetyl-L-ornithine molecule. In contrast, closely related compounds like N(2)-acetyl-L-ornithine and N(5)-acetyl-L-ornithine, or even L-ornithine, lack this documented history of clinical use as a pharmaceutical drug for this indication [2]. While current quantitative data on efficacy is absent, the historical regulatory approval and clinical application of Bisorcic provide a baseline of human exposure and documented, though dated, therapeutic intent that is not transferable to its analogs.

Clinical History Asthenia Hepatoprotection

Validated Application Scenarios for Procuring Bisorcic (CAS 39825-23-5)


Replicating Historical Pharmacological Studies on Asthenia

Procurement of Bisorcic (CAS 39825-23-5) is essential for any research aiming to replicate, re-evaluate, or build upon the historical French clinical studies where it was used as a psychostimulant for treating asthenia [1]. The use of any analog, including L-ornithine, mono-acetylated ornithine, or the salt deanol bisorcate, would not accurately reproduce the conditions of these original studies, thus invalidating any comparative analysis .

Investigating Hepatoprotective Mechanisms of Diacetylated Amino Acids

Research focused on the specific hepatoprotective mechanisms associated with the N2,N5-diacetyl-L-ornithine structure requires the procurement of Bisorcic [1]. As a compound flagged in drug databases for this activity, it serves as a specific molecular probe. Substitution with mono-acetylated or non-acetylated L-ornithine would introduce different chemical species with potentially divergent biological activities, thus confounding the study's ability to isolate structure-activity relationships [2].

Reference Standard for Analytical and Metabolomic Assays

Bisorcic (CAS 39825-23-5) has been identified as one of forty plasma metabolites predictive of gut microbiome diversity [1]. In targeted metabolomics studies aiming to quantify N2,N5-diacetylornithine, a pure reference standard of Bisorcic is indispensable. The use of any other compound, even a close structural analog like N(2)-acetyl-L-ornithine, would not produce the correct analytical signal, leading to inaccurate identification and quantification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisorcic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.